lactococcin A - 138860-83-0

lactococcin A

Catalog Number: EVT-1520722
CAS Number: 138860-83-0
Molecular Formula: C10H10O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of lactococcin A involves a ribosomal mechanism where the precursor peptide is synthesized as a 75-amino-acid protein. This precursor contains a 21-amino-acid N-terminal extension that is cleaved during post-translational modifications to yield the active form of the bacteriocin. The lcnA gene, responsible for this synthesis, is part of an operon that also encodes an immunity protein, which protects the producing strain from the bacteriocin's effects . The gene was cloned and sequenced to confirm its structure and functional attributes.

Methods and Technical Details

The purification of lactococcin A typically involves:

  • Culture Growth: Culturing Lactococcus lactis in nutrient-rich media until late exponential phase.
  • Precipitation: Using ammonium sulfate precipitation to concentrate the bacteriocin from culture supernatants.
  • Chromatography: Employing techniques such as gel filtration chromatography for further purification .
Molecular Structure Analysis

The molecular structure of lactococcin A consists of a linear peptide chain with a specific sequence that allows it to interact with target cell membranes. The complete amino acid sequence has been elucidated through sequencing techniques, revealing that it does not contain unusual amino acids and shows no significant similarity to other known proteins. The molecular mass of the mature form is approximately 7 kDa .

Structure Data

  • Amino Acid Length: 75 residues (precursor), 54 residues (mature form after processing).
  • Molecular Mass: Approximately 7 kDa.
  • N-terminal Extension: 21 residues that are cleaved during maturation.
Chemical Reactions Analysis

Lactococcin A primarily exerts its antibacterial effects through membrane disruption in sensitive bacteria. The mechanism involves binding to specific receptors on the bacterial surface, leading to pore formation and subsequent cell lysis. The bacteriocin's activity can be quantified through inhibition assays using indicator strains such as Lactococcus lactis MG 1614, where zones of inhibition are measured to determine potency .

Reactions and Technical Details

  • Inhibition Assays: Conducted by measuring growth inhibition zones on agar plates inoculated with sensitive strains.
  • Mechanism of Action: Involves receptor binding followed by membrane permeabilization.
Mechanism of Action

The mechanism of action for lactococcin A involves several key steps:

  1. Binding: The bacteriocin binds to specific receptors on the target bacterial cell membrane.
  2. Pore Formation: This interaction leads to the formation of pores in the membrane, causing leakage of intracellular contents.
  3. Cell Death: Ultimately, this results in cell lysis and death of the sensitive bacteria.

This process has been supported by studies demonstrating that only certain strains are susceptible to lactococcin A due to variations in their membrane composition .

Physical and Chemical Properties Analysis

Lactococcin A exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.
  • Stability: It is heat-stable, maintaining activity even after exposure to elevated temperatures.
  • pH Sensitivity: Activity can vary with changes in pH; optimal activity typically occurs within neutral pH ranges.

Relevant Data

  • Optimal Activity pH: Approximately neutral (pH 6-7).
  • Heat Stability: Retains activity after boiling for short durations.
Applications

Lactococcin A has several scientific applications:

  • Food Preservation: Its antibacterial properties make it suitable for use as a natural preservative in dairy products and fermented foods.
  • Probiotics Development: It can be utilized in developing probiotic formulations aimed at inhibiting pathogenic bacteria in gut health applications.
  • Biotechnological Research: Studies involving lactococcin A contribute to understanding bacteriocins' roles in microbial ecology and their potential therapeutic uses against antibiotic-resistant bacteria .
Introduction to Lactococcin A

Classification Within Bacteriocins: Class IIc Heat-Stable Peptides

Lactococcin A (LcnA) belongs to the class II family of bacteriocins, specifically categorized as class IIc (non-pediocin-like, single-peptide unmodified bacteriocins). Unlike lantibiotics (class I) that undergo post-translational modifications, class II bacteriocins are characterized by their heat stability, ribosomal synthesis, and lack of extensive modifications. Class IIc bacteriocins like LcnA are further distinguished by their narrow target spectrum, targeting primarily closely related Lactococcus species, and their receptor-dependent pore-forming mechanism [1] [3] [4]. Biochemically, LcnA is a small, 54-amino acid peptide with a molecular mass of approximately 5.6 kDa. It exhibits exceptional thermal resilience, maintaining activity after pasteurization (72°C for 15 sec) and demonstrating stability across a pH range of 3.0–8.0, making it suitable for food processing environments [6] [7]. Its structure comprises a N-terminal β-sheet domain and a C-terminal hydrophobic helix, both critical for receptor recognition and membrane insertion [8].

Table 1: Classification Traits of Lactococcin A

CharacteristicClass IIa (Pediocin-like)Class IIb (Two-Peptide)Class IIc (LcnA-like)
RepresentativePediocin PA-1Lactococcin GLactococcin A
Structural MotifsConserved "YGNG" motif, disulfide bondsTwo synergistic peptides (α/β)No disulfide bonds, unmodified
Target SpectrumBroad (e.g., Listeria)ModerateNarrow (Lactococcus spp.)
Receptor Mechanismman-PTS dependentman-PTS dependentman-PTS dependent
Thermal StabilityHighHighHigh

Historical Discovery and Early Characterization in Lactococcus lactis

LcnA was first isolated in 1991 from Lactococcus lactis subsp. cremoris LMG 2130 (formerly Lactococcus cremoris). Initial purification involved ammonium sulfate precipitation, cation-exchange chromatography, and reverse-phase HPLC, revealing a highly potent peptide active at picomolar concentrations (7 pM against L. lactis NCDO 1198) [4]. Genetic characterization identified the lcnA gene on a 55-kb plasmid, which encodes a 75-amino acid precursor with a 21-residue N-terminal leader peptide cleaved during secretion. Downstream of lcnA, the lciA gene encodes the cognate immunity protein essential for self-protection [4] [5]. Early functional studies demonstrated LcnA’s unique specificity: among 120+ L. lactis strains tested, only one exhibited natural resistance. This narrow activity profile contrasted sharply with broad-spectrum bacteriocins like nisin and suggested a highly specialized receptor interaction [4] [7].

Ecological Role in Microbial Competition and Niche Adaptation

In dairy and plant fermentation niches, LcnA provides L. lactis with a competitive edge against conspecific strains. By selectively inhibiting phylogenetically related competitors, producer strains gain access to limited nutrients like carbohydrates, amino acids, and trace metals. This intraspecies competition aligns with the "killing for foraging" hypothesis, where bacteriocins eliminate rivals to exploit released resources [3] [7]. Ecologically, LcnA exemplifies adaptive evolution in microbial communities: its narrow spectrum minimizes collateral damage to mutualistic species (e.g., Streptococcus or Leuconostoc in starter cultures) while neutralizing direct competitors. This precision targeting stabilizes community dynamics and enhances the producer’s fitness in densely populated ecosystems like fermenting milk or plant material [3] [8].

Properties

CAS Number

138860-83-0

Product Name

lactococcin A

Molecular Formula

C10H10O2

Synonyms

lactococcin A

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